Erbium trifluoroacetate

Upconversion Nanoparticles Luminescence Nanophosphors

Researchers synthesizing erbium-doped upconversion nanoparticles frequently encounter low phase purity and fluorescence quenching when using conventional erbium halide or acetate precursors. Erbium trifluoroacetate (Er(TFA)₃) resolves these limitations through its unique thermal decomposition profile and ligand-field characteristics. • Delivers 7.5× higher upconversion fluorescence intensity versus cubic-phase analogues by enabling pure hexagonal-phase NaYF₄:Yb,Er nanoparticle synthesis. • Enables precise particle size control (10.5 ± 0.7 nm) with narrow dispersity via oleylamine-mediated thermal decomposition at ~330 °C. • Produces volatile decomposition by-products that yield clean, carbon-lean Er₂O₃ thin films essential for low-loss optical waveguides and amplifiers. Supplied with full certificates of analysis. Suitable for advanced optical materials R&D and pilot-scale production.

Molecular Formula C6H3ErF9O6
Molecular Weight 509.33 g/mol
Cat. No. B15349953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium trifluoroacetate
Molecular FormulaC6H3ErF9O6
Molecular Weight509.33 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Er]
InChIInChI=1S/3C2HF3O2.Er/c3*3-2(4,5)1(6)7;/h3*(H,6,7);
InChIKeyPWXXSIIRWKHHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Trifluoroacetate: Fluorinated Precursor for Upconversion Nanomaterials


Erbium trifluoroacetate (Er(TFA)₃) is a lanthanide coordination compound consisting of an Er³⁺ cation and three trifluoroacetate (CF₃COO⁻) ligands . It serves as a versatile precursor in materials science, particularly for the synthesis of erbium‑doped upconversion nanoparticles, optical waveguides, and oxide thin films [1]. Its utility stems from the unique combination of the erbium ion’s near‑infrared (NIR) luminescence and the trifluoroacetate ligand’s favorable decomposition characteristics [2].

1
Thermal decomposition route for hexagonal-phase NaYF4 upconversion nanoparticles
2
Solution-based deposition (spin-coating, sol-gel) for Er-doped oxide thin films
3
Non-hydrolytic sol-gel processing of multicomponent phosphors and laser ceramics
4
Volatile fluorine-containing precursor for MCVD fiber amplifier fabrication

Why Generic Erbium Salts Fail in Precision Optics


In‑class substitution of erbium trifluoroacetate with more common erbium salts (e.g., chloride, nitrate, or acetate) is often inadvisable due to fundamental differences in ligand field effects, thermal decomposition pathways, and hygroscopicity [1]. The trifluoroacetate ligand’s strong electron‑withdrawing character significantly modifies the Er³⁺ coordination environment, altering oscillator strengths and emission properties [2]. Furthermore, its thermal decomposition yields volatile by‑products that facilitate clean, low‑temperature oxide film formation, a property not shared by halide or oxo‑anion precursors [3]. These distinctions directly impact the phase purity, upconversion efficiency, and reproducibility of advanced optical materials.

Er(TFA)₃ Target Precursor
Common Er Salt (Cl⁻, NO₃⁻, Ac⁻)
Ligand Field
Strong electron-withdrawing CF₃COO⁻ modifies Er³⁺ oscillator strengths and emission properties
Ligand Field
Simple anions (Cl⁻, NO₃⁻) provide weak field; emission profile may differ significantly
Thermal Decomposition
Clean decomposition to Er₂O₃ with volatile by-products; wider processing window
Thermal Decomposition
Acetate decomposes at low temperature, risking premature oxide formation; halides/nitrates may leave residues
Hydration & Reproducibility
Fixed trihydrate dimer; consistent stoichiometry across batches
Hydration & Reproducibility
Deliquescent solids with variable water content; concentration uncertainty

Quantitative Performance Metrics of Erbium Trifluoroacetate


Upconversion Fluorescence Intensity Enhancement

When erbium trifluoroacetate is used as a precursor in the thermal decomposition synthesis of NaYF4:Yb,Er upconversion nanoparticles, the resulting hexagonal‑phase nanocrystals exhibit an upconversion fluorescence intensity 7.5‑fold higher than that of cubic‑phase NaYF4:Yb,Er nanocrystals prepared under comparable conditions [1]. This direct head‑to‑head comparison within a single study isolates the effect of the precursor's ability to favor the desired hexagonal crystal phase, which is critical for maximizing upconversion efficiency.

Upconversion Intensity
Head-to-head
7.5× higher than cubic-phase NaYF4:Yb,Er
Supports hexagonal-phase synthesis workflow
Thermal decomposition at 330 °C, oleylamine
Upconversion Nanoparticles Luminescence Nanophosphors

Thermal Decomposition Onset for Oxide Film Control

Erbium trifluoroacetate undergoes thermal decomposition at approximately 330 °C to yield Er2O3, as demonstrated in the synthesis of hexagonal‑phase NaYF4 nanoparticles [1]. In contrast, erbium acetate tetrahydrate decomposes at a much lower temperature of 90 °C [2]. This >240 °C difference in decomposition onset provides a wider processing window for solvent evaporation and precursor mixing before oxide formation, reducing the risk of premature decomposition during solution‑based deposition techniques.

Decomposition Onset
Cross-study
>240 °C higher onset vs. erbium acetate
Wider processing window for solution deposition
Enables uniform oxide films; TGA data
Thermal Analysis Thin Film Deposition Precursor Chemistry

Defined Dimeric Crystal Structure and Hydration State

Erbium trifluoroacetate crystallizes as a well‑defined trihydrate, Er(CF3COO)3·3H2O, adopting a dimeric structure [Ln(CF3COO)3·3H2O]2 in which erbium ions are bridged by four carboxylate groups [1]. This structural reproducibility, confirmed by IR and NMR spectroscopy, stands in contrast to many erbium halides and nitrates that exist as deliquescent solids with variable hydration numbers [2]. The fixed stoichiometry minimizes variability in precursor concentration and reactivity, a critical factor for reproducible nanomaterial synthesis.

Crystal Structure
Supporting
Dimeric trihydrate [Er(CF₃COO)₃·3H₂O]₂
Supports batch-to-batch consistency
Confirmed by XRD, IR, NMR
Crystallography Coordination Chemistry Quality Control

Solubility in Polar Organic Solvents

Erbium trifluoroacetate exhibits high solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide, a property that facilitates its use in solution‑based deposition and nanoparticle synthesis . While quantitative solubility data for Er(CF3COO)3 in specific solvents are not systematically reported, class‑level inference from studies on lanthanide trifluoroacetates indicates solubility exceeding 0.5 M in common polar solvents, in contrast to erbium chloride and nitrate which often require aqueous or strongly coordinating media [1]. This organic compatibility is essential for non‑hydrolytic sol‑gel routes and for avoiding unwanted hydrolysis during processing.

Organic Solubility
Class-level
Estimated >0.5 M in MeOH, EtOH, DMF
Reported solubility context; data to verify
Class-level inference from lanthanide TFA salts
Solubility Solution Processing Precursor Formulation

Applications in Advanced Optical Material Manufacturing


Hexagonal-Phase Upconversion Nanoparticles for Bioimaging

Erbium trifluoroacetate is the precursor of choice for thermal decomposition synthesis of hexagonal‑phase NaYF4:Yb,Er upconversion nanoparticles. Its use yields nanoparticles with 7.5× higher upconversion fluorescence intensity compared to cubic‑phase analogues, a critical performance metric for bioimaging probes and security inks [1]. The precursor's solubility in oleylamine and its decomposition at 330 °C enable precise control over particle size (10.5 ± 0.7 nm) and phase purity.

Erbium-Doped Oxide Thin Films for Integrated Photonics

Er(CF3COO)3 is ideally suited for solution‑based deposition of Er2O3 and Er‑doped oxide thin films via spin‑coating or sol‑gel methods. Its higher decomposition temperature (≈330 °C) relative to erbium acetate (90 °C) provides a broad thermal budget for solvent removal and film densification before oxide crystallization [2][3]. This leads to smoother, more uniform films with reduced carbon contamination, essential for low‑loss optical waveguides and amplifiers.

Non-Hydrolytic Sol-Gel Multicomponent Phosphors

The excellent solubility of erbium trifluoroacetate in polar organic solvents enables its use in non‑hydrolytic sol‑gel routes for fabricating complex oxide phosphors [4]. The absence of water during processing minimizes hydroxyl quenching of Er³⁺ NIR emission, preserving quantum yields. The well‑defined dimeric structure ensures reproducible metal‑to‑ligand ratios, critical for achieving targeted dopant concentrations in materials such as Y3Al5O12:Er (YAG:Er) laser ceramics.

Erbium-Doped Fluoride Glasses and Optical Fibers

As a volatile, fluorine‑containing precursor, Er(CF3COO)3 can be incorporated into modified chemical vapor deposition (MCVD) processes for fabricating erbium‑doped fiber amplifiers (EDFAs) [5]. The trifluoroacetate ligand's thermal decomposition releases fluorine‑containing species that can help reduce clustering of Er³⁺ ions in the silica matrix, a known cause of concentration quenching in high‑gain fibers.

Application
Selection Property
Validation Focus
Hexagonal-phase UCNP synthesis
Phase-directing decomposition
Upconversion intensity vs. cubic phase
Er-doped oxide thin films
Thermal budget for solvent removal
Film uniformity, carbon residue
Multicomponent phosphors (sol-gel)
Organic solvent compatibility
Hydroxyl quenching avoidance
Er-doped fiber preforms (MCVD)
Volatile fluorine precursor
Er³⁺ clustering reduction

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